1-(2-Fluoro-4-nitrophenyl)-1H-benzo[d]imidazole 1-(2-Fluoro-4-nitrophenyl)-1H-benzo[d]imidazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13518457
InChI: InChI=1S/C13H8FN3O2/c14-10-7-9(17(18)19)5-6-12(10)16-8-15-11-3-1-2-4-13(11)16/h1-8H
SMILES: C1=CC=C2C(=C1)N=CN2C3=C(C=C(C=C3)[N+](=O)[O-])F
Molecular Formula: C13H8FN3O2
Molecular Weight: 257.22 g/mol

1-(2-Fluoro-4-nitrophenyl)-1H-benzo[d]imidazole

CAS No.:

Cat. No.: VC13518457

Molecular Formula: C13H8FN3O2

Molecular Weight: 257.22 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Fluoro-4-nitrophenyl)-1H-benzo[d]imidazole -

Specification

Molecular Formula C13H8FN3O2
Molecular Weight 257.22 g/mol
IUPAC Name 1-(2-fluoro-4-nitrophenyl)benzimidazole
Standard InChI InChI=1S/C13H8FN3O2/c14-10-7-9(17(18)19)5-6-12(10)16-8-15-11-3-1-2-4-13(11)16/h1-8H
Standard InChI Key GCHDEEQMZZEMNX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=CN2C3=C(C=C(C=C3)[N+](=O)[O-])F
Canonical SMILES C1=CC=C2C(=C1)N=CN2C3=C(C=C(C=C3)[N+](=O)[O-])F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-(2-Fluoro-4-nitrophenyl)-1H-benzo[d]imidazole (molecular formula: C₁₃H₈FN₃O₂) consists of a benzimidazole core fused to a benzene ring, substituted at the 1-position with a 2-fluoro-4-nitrophenyl group. The nitro (-NO₂) and fluorine (-F) groups at the para and ortho positions, respectively, confer distinct electronic and steric properties to the molecule .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₃H₈FN₃O₂
Molecular Weight273.23 g/mol
IUPAC Name1-(2-fluoro-4-nitrophenyl)-1H-benzo[d]imidazole
SMILESC1=CC=C2C(=NC=N2)C3=C(C=CC(=C3)F)N+[O-]
CAS Number154164-56-4

The planar benzimidazole system allows for π-π stacking interactions, while the electron-withdrawing nitro and fluorine groups enhance solubility in polar aprotic solvents .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

A patented method for analogous benzimidazoles involves reacting (E)-N′-(2-fluoro-5-nitrophenyl)-N,N-dimethylformamidine with primary amines in dimethyl sulfoxide (DMSO) at elevated temperatures (150–170°C), followed by extraction and silica gel chromatography . For 1-(2-fluoro-4-nitrophenyl)-1H-benzo[d]imidazole, a modified approach could employ:

  • Cyclization: Heating 2-fluoro-4-nitroaniline with benzaldehyde derivatives in acidic conditions.

  • N-Alkylation: Introducing substituents via nucleophilic aromatic substitution .

Table 2: Representative Synthesis Conditions

StepConditionsYield (%)
CyclizationDMSO, 150°C, 2 h54–78
PurificationSilica gel chromatography>95% purity

Reaction yields for structurally similar compounds range from 54% to 78%, depending on the amine substituent and reaction time .

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • ¹H NMR: Aromatic protons resonate at δ 7.2–8.5 ppm, with deshielding observed for protons adjacent to the nitro group .

  • FTIR: Stretching vibrations at 1520 cm⁻¹ (NO₂ asymmetric) and 1340 cm⁻¹ (NO₂ symmetric) confirm nitro group presence .

  • Mass Spectrometry: HRMS analysis typically shows a molecular ion peak at m/z 273.23 [M+H]⁺ .

Solubility and Stability

The compound exhibits moderate solubility in DMSO (12 mg/mL) and dimethylacetamide (DMA), but limited solubility in aqueous buffers (≤0.1 mg/mL) . Stability studies indicate decomposition above 250°C, with the nitro group prone to reduction under acidic conditions .

Pharmacological Significance

Antiproliferative Activity

Benzimidazole derivatives demonstrate potent activity against cancer cell lines. For example, compound 2g (a structural analog) inhibits MDA-MB-231 breast cancer cells with an IC₅₀ of 8 μM, likely via intercalation into DNA or inhibition of topoisomerase II .

Table 3: Biological Activity of Selected Analogs

CompoundTarget OrganismMIC/IC₅₀
2gMRSA4 μg/mL
1fCandida albicans64 μg/mL

Computational and Mechanistic Insights

Molecular Docking Studies

Docking simulations reveal strong binding affinity (−9.2 kcal/mol) for the dihydrofolate reductase (DHFR) active site, with hydrogen bonds forming between the nitro group and Arg44 residue .

Density Functional Theory (DFT) Analysis

HOMO-LUMO energy gaps (ΔE = 4.1 eV) suggest moderate reactivity, consistent with experimental observations of electrophilic substitution at the benzimidazole C-2 position .

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